molecular formula C20H20N4O2 B2833225 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide CAS No. 1798525-60-6

6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide

Cat. No.: B2833225
CAS No.: 1798525-60-6
M. Wt: 348.406
InChI Key: HZRBWSUWXFSJDQ-UHFFFAOYSA-N
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Description

6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound’s structure includes a pyrrolo[2,3-b]pyridine moiety, which is a key feature contributing to its biological activity .

Preparation Methods

The synthesis of 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival .

Properties

IUPAC Name

6-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRBWSUWXFSJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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